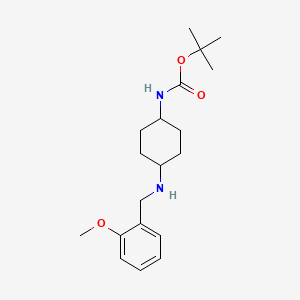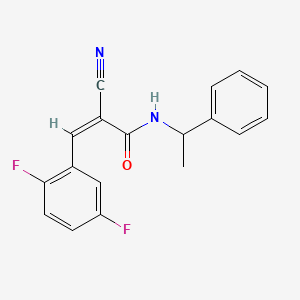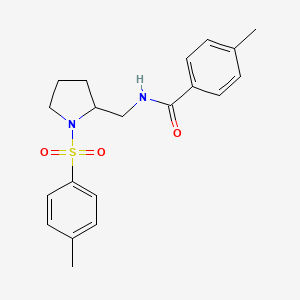![molecular formula C16H18N4O3 B2817313 1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 1171660-13-1](/img/structure/B2817313.png)
1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione” is a type of pyrimido[4,5-d]pyrimidine, which is a bicyclic compound with two nitrogen atoms in each ring . Pyrimido[4,5-d]pyrimidines have been applied on a large scale in the medical and pharmaceutical fields .
Molecular Structure Analysis
The molecular formula of the compound is C12H10N4S3 . It is a decided structure, indicating that its molecular structure has been confirmed .科学的研究の応用
Antioxidant Agent Synthesis
- Pyrimido[4,5-d]pyrimidine derivatives, closely related to your compound of interest, have been synthesized and tested for their activity as antioxidants. One study optimized the reaction conditions, finding that a 10% mol of catalyst, a temperature of 70 °C, and a 4-hour reaction time with water as a solvent were optimal. Among the derivatives synthesized, one demonstrated superior antioxidant activity with an IC50 value of 10.11 ppm (Cahyana, Liandi, & Zaky, 2020).
Heterocyclic Compound Synthesis
- Another research focused on the synthesis of various heterocyclic compounds, including those based on pyrimidine-2,4,6(1H,3H,5H)-trione (barbituric acid). The study explored the condensation of these compounds with different aldehydes and dialdehydes, leading to the formation of diverse derivatives (Yurtaeva & Tyrkov, 2016).
Metabolic Studies
- A study on the metabolism of a closely related compound, febarbamate, in rats found extensive metabolism with the identification of fifteen metabolites. This research provided insights into the biotransformation pathways and the predominant metabolic processes involved (Vachta & Gold-Aubert, 2010).
Barbituric Acid Derivatives
- Research on barbituric acid derivatives, closely related to your compound, revealed the formation of stable heterocyclic compounds, offering insights into potential applications and synthesis mechanisms. The structural elucidation of these compounds was performed using various spectroscopic methods (Hosseini et al., 2011).
Antibacterial Activity
- New pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones were synthesized and evaluated for their antibacterial activity against various bacteria. The synthesis process involved a high-yield reaction, and the products were characterized for their potential antibacterial properties (Asadian, Davoodnia, & Beyramabadi, 2018).
Ligand Preparation and Characterization
- Novel heterocyclic ligands derived from pyrimidine-2,4,6(1H,3H,5H)-trione and their complexes with palladium (II) were prepared and characterized. These ligands showcased different donor atom systems and were studied using various spectroscopic techniques (Kareem, Mohsein, & Majeed, 2019).
将来の方向性
Pyrimido[4,5-d]pyrimidines have been applied on a large scale in the medical and pharmaceutical fields . The discovery of molecules with high potency and selectivity against BTK is particularly urgent in modern treatment regimens . Therefore, the development of new pyrimido[4,5-d]pyrimidine derivatives, including “1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione”, could be a promising direction for future research .
特性
IUPAC Name |
1-butyl-5-phenyl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-2-3-9-20-13-11(14(21)19-16(20)23)12(17-15(22)18-13)10-7-5-4-6-8-10/h4-8,12H,2-3,9H2,1H3,(H2,17,18,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWICSIDXCZQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2817232.png)
![1-(2-((2-fluorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2817233.png)


![2-[4-(Methylsulfonyl)piperazin-1-yl]aniline](/img/structure/B2817238.png)

![N-(oxan-4-yl)-2-phenyl-N-[2-(thiophen-2-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2817240.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2817246.png)
amine hydrochloride](/img/structure/B2817249.png)


